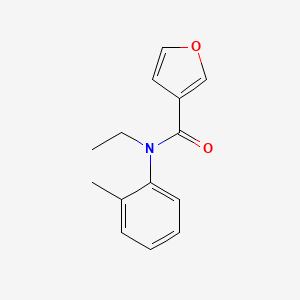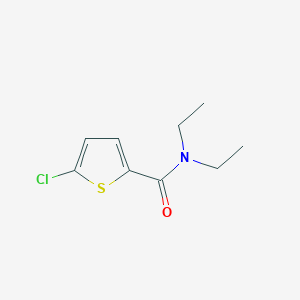![molecular formula C14H21N3O B7505927 2-Methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7505927.png)
2-Methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one, also known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, neuroscience, and drug discovery.
Mechanism of Action
The mechanism of action of 2-Methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one involves its interaction with dopamine receptors in the brain. 2-Methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one acts as a dopamine receptor agonist, which means that it activates dopamine receptors in the brain. This activation leads to an increase in dopamine release, which is associated with feelings of pleasure and reward. 2-Methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one has also been shown to modulate the activity of other neurotransmitters in the brain, including serotonin and norepinephrine.
Biochemical and Physiological Effects:
2-Methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one has been shown to have a range of biochemical and physiological effects. In animal studies, 2-Methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one has been shown to increase locomotor activity and induce hyperactivity. 2-Methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one has also been shown to increase dopamine release in the brain, which is associated with feelings of pleasure and reward. 2-Methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one has been shown to have a low toxicity profile, with no significant adverse effects reported in animal studies.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-Methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one is its high purity, which makes it an ideal compound for use in laboratory experiments. 2-Methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one has also been shown to have a low toxicity profile, which makes it a safe compound to work with. However, one of the limitations of 2-Methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on 2-Methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one. One area of research is the development of new drugs based on the structure of 2-Methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of research is the development of new drugs for the treatment of addiction and substance abuse. Additionally, further research is needed to fully understand the mechanism of action of 2-Methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one and its effects on the brain and behavior.
Synthesis Methods
The synthesis of 2-Methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one involves the reaction of 4-(pyridin-4-ylmethyl)piperazine with 2-methylpropanone in the presence of a catalyst. The reaction yields 2-Methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one as a white crystalline solid with a purity of over 99%. The synthesis method has been optimized to produce high yields of 2-Methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one with minimal impurities.
Scientific Research Applications
2-Methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 2-Methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one has been identified as a potential lead compound for the development of new drugs for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. In neuroscience, 2-Methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one has been used as a tool to study the role of dopamine receptors in the brain. 2-Methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one has also been studied for its potential applications in drug discovery, particularly in the development of new drugs for the treatment of addiction and substance abuse.
properties
IUPAC Name |
2-methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-12(2)14(18)17-9-7-16(8-10-17)11-13-3-5-15-6-4-13/h3-6,12H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKFRXWVQIGMJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7505847.png)
![Cyclopentyl-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7505852.png)
![N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7505859.png)
![[1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7505867.png)

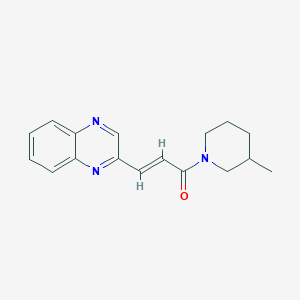
![N-[3-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7505898.png)
![1-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7505912.png)
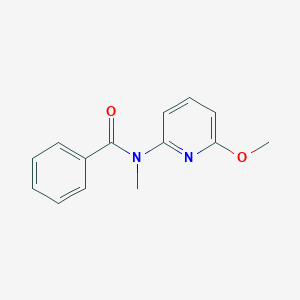
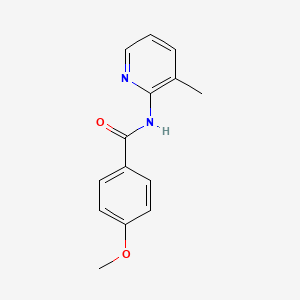
![2,2-dimethyl-N-[2-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]propanamide](/img/structure/B7505926.png)
